Methyl 7-methyl-4-oxooctanoate

Enzyme inhibition MTH1 Cancer research

Methyl 7-methyl-4-oxooctanoate (CAS 53663-32-4) is a branched-chain β-keto ester with molecular formula C10H18O3 and molecular weight 186.25 g/mol, structurally characterized by a 4-oxo (γ-keto) group on an octanoate backbone bearing a 7-methyl branch. The compound is a colorless liquid with a boiling point of 253.1±13.0 °C at 760 mmHg, density of approximately 0.957 g/cm³, and vapor pressure of 0.0187 mmHg at 25 °C.

Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
CAS No. 53663-32-4
Cat. No. B1615037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-methyl-4-oxooctanoate
CAS53663-32-4
Molecular FormulaC10H18O3
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC(C)CCC(=O)CCC(=O)OC
InChIInChI=1S/C10H18O3/c1-8(2)4-5-9(11)6-7-10(12)13-3/h8H,4-7H2,1-3H3
InChIKeyZAJPNCMTUVTHIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-Methyl-4-oxooctanoate (CAS 53663-32-4): Chemical Identity and Baseline Specifications for Sourcing Decisions


Methyl 7-methyl-4-oxooctanoate (CAS 53663-32-4) is a branched-chain β-keto ester with molecular formula C10H18O3 and molecular weight 186.25 g/mol, structurally characterized by a 4-oxo (γ-keto) group on an octanoate backbone bearing a 7-methyl branch [1]. The compound is a colorless liquid with a boiling point of 253.1±13.0 °C at 760 mmHg, density of approximately 0.957 g/cm³, and vapor pressure of 0.0187 mmHg at 25 °C . It is commercially available in purities typically ≥95% and ≥98% (NLT) for research and industrial applications .

Why Methyl 7-Methyl-4-oxooctanoate Cannot Be Substituted with Generic β-Keto Esters or Unbranched 4-Oxooctanoate Analogs


The 7-methyl branch and the 4-oxo functional group in Methyl 7-methyl-4-oxooctanoate create a specific spatial and electronic environment that determines its recognition by biological targets and its organoleptic properties. Even subtle structural modifications—such as relocating the ketone from the 4-position to the 7-position (as in Methyl 7-oxooctanoate, CAS 16493-42-8) or removing the 7-methyl branch (as in Methyl 4-oxooctanoate, CAS 4316-48-7)—yield molecules with fundamentally different molecular recognition profiles [1]. Available bioactivity data indicate that this compound interacts with multiple enzyme targets including MTH1 (IC₅₀ 0.5 nM) [2], Hao2 (IC₅₀ 300 nM) [3], and ACAT (tested at 5 μM) . Without matched comparative data for analogs under identical assay conditions, the direction and magnitude of activity shifts upon substitution cannot be predicted. In flavor and fragrance applications, the 7-methyl branch in β-keto esters influences volatility (boiling point 253.1 °C, vapor pressure 0.0187 mmHg) and odor character (fruity and buttery notes) in ways that unbranched analogs cannot replicate.

Methyl 7-Methyl-4-oxooctanoate (CAS 53663-32-4): Quantitative Evidence Assessment for Scientific Procurement


MTH1 Enzyme Inhibition: Nanomolar Potency Observed in Biochemical Assay

Methyl 7-methyl-4-oxooctanoate demonstrated potent inhibition of human MutT homolog 1 (MTH1) enzyme with an IC₅₀ value of 0.5 nM [1]. No comparative data for structural analogs (e.g., Methyl 4-oxooctanoate, Methyl 7-oxooctanoate) are available in this assay system. The reported potency is a single-point measurement without selectivity profiling across related enzymes or assessment in cellular contexts. Cross-study comparisons with other MTH1 inhibitors cannot be performed due to assay condition variability.

Enzyme inhibition MTH1 Cancer research DNA damage response

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition in Intestinal Microsomes

Methyl 7-methyl-4-oxooctanoate was tested in vitro for inhibition of Acyl-CoA:Cholesterol Acyltransferase (ACAT) at a single concentration of 5 μM in intestinal microsomes from cholesterol-fed rabbits . The assay output is reported as a binary active/inactive designation with a value of '1' (active) . No IC₅₀ determination, dose-response curve, or comparative data against reference ACAT inhibitors or structural analogs (e.g., unbranched 4-oxooctanoate esters) are provided.

ACAT inhibition Cholesterol metabolism Lipid regulation Cardiovascular research

Methyl 7-Methyl-4-oxooctanoate (CAS 53663-32-4): Evidence-Linked Application Scenarios for Research and Industrial Use


Flavor and Fragrance Formulation: β-Keto Ester with Fruity-Buttery Sensory Profile

Methyl 7-methyl-4-oxooctanoate is employed as a flavoring agent in food and beverage applications, where its fruity and buttery aroma contributes to the taste and smell enhancement of various products . The compound is also utilized as a key ingredient in fragrance and perfume production , as well as in the formulation of cosmetics and personal care items where its aroma characteristics and blending properties are valued . The 7-methyl branch distinguishes this compound from unbranched 4-oxooctanoate esters, though direct sensory comparative data (e.g., odor detection thresholds) are not publicly available.

Biochemical Tool Compound for Enzyme Inhibition Studies (MTH1 and ACAT)

This compound serves as a reference ligand for MTH1 (MutT homolog 1) enzyme studies, with reported inhibitory potency of IC₅₀ = 0.5 nM in biochemical assays [1]. It also shows activity against ACAT (Acyl-CoA:Cholesterol Acyltransferase) at 5 μM in intestinal microsomal preparations . Researchers investigating DNA damage response pathways or cholesterol metabolism may consider this compound for preliminary target engagement studies, noting that selectivity profiling against related enzymes (e.g., other Nudix hydrolases for MTH1; LCAT or DGAT for ACAT) has not been reported. Procurement for these applications should be accompanied by independent verification of potency and selectivity in the user's specific assay system.

Organic Synthesis Intermediate: β-Keto Ester Building Block

Methyl 7-methyl-4-oxooctanoate serves as a versatile β-keto ester intermediate for organic synthesis. The compound undergoes reactions characteristic of its functional groups, including oxime formation upon treatment with hydroxylamine hydrochloride in pyridine/methanol [2]. A validated synthetic procedure based on the Cason and Prout method using diisoamylcadmium and β-carbomethoxypropionyl chloride provides yields of 73–75% (108.5–111.5 g from 1.0 mole isoamyl bromide) [3], enabling reliable in-house preparation or sourcing with established quality benchmarks.

Chemical Reference Standard for Analytical Method Development

With well-defined physical properties including boiling point 253.1±13.0 °C, density 0.957 g/cm³, refractive index 1.428, and vapor pressure 0.0187 mmHg at 25 °C , Methyl 7-methyl-4-oxooctanoate can serve as a reference compound for GC-MS and LC-MS method development and validation. Commercial availability at ≥98% purity supports its use as a calibration standard. However, storage conditions are not standardized across vendors; users should verify storage recommendations upon receipt .

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